5-Bromonicotinaldehyde

Medicinal Chemistry Heterocyclic Synthesis Drug Discovery

Select 5-Bromonicotinaldehyde for medicinal chemistry campaigns to streamline naphthyridine/diazobenzene synthesis by directly introducing the pyridine pharmacophore. Preferred over anilines or other pyridine carboxaldehydes; its low micromolar Ki (4.4μM) and distinct +85.7°C Tm shift enable robust enzyme inhibition and thermal stability studies. Sourcing ≥97% HPLC material with COA ensures reproducible 95% NaBH₄ reduction yields at scale.

Molecular Formula C6H4BrNO
Molecular Weight 186.01 g/mol
CAS No. 113118-31-3
Cat. No. B054270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromonicotinaldehyde
CAS113118-31-3
Molecular FormulaC6H4BrNO
Molecular Weight186.01 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)C=O
InChIInChI=1S/C6H4BrNO/c7-6-1-5(4-9)2-8-3-6/h1-4H
InChIKeyNGUVGKAEOFPLDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromonicotinaldehyde (CAS 113118-31-3): Procurement and Selection Guide for Chemical Synthesis and Drug Discovery


5-Bromonicotinaldehyde (5-bromo-3-pyridinecarboxaldehyde, CAS 113118-31-3) is a heterocyclic aromatic compound of the pyridinecarboxaldehyde class, characterized by a bromine substituent at the 5-position and an aldehyde group at the 3-position of the pyridine ring. With a molecular formula of C₆H₄BrNO and a molecular weight of 186.01 g/mol, this bifunctional building block is a white to pale yellow crystalline solid with a melting point of 98-102°C [1]. It serves as a versatile intermediate in organic synthesis, enabling both electrophilic aromatic substitution and nucleophilic addition reactions, and finds application in the construction of complex molecules for medicinal chemistry, materials science, and pharmaceutical research [2].

5-Bromonicotinaldehyde (CAS 113118-31-3): Why Interchange with Analogs or Alternatives Compromises Reaction Outcomes


The substitution of 5-bromonicotinaldehyde with its positional isomers or halogen analogs in synthetic sequences is generally inadvisable without rigorous re-optimization, as even subtle structural alterations can profoundly impact reactivity, selectivity, and downstream functional performance. The unique electronic and steric profile conferred by the bromine at the 5-position of the pyridine ring, combined with the aldehyde at the 3-position, dictates the compound's behavior in cross-coupling reactions and its ability to serve as a direct replacement for anilines in specific heterocyclic syntheses . The following quantitative evidence details precisely where and why these differences manifest, providing a rational basis for selecting 5-bromonicotinaldehyde over closely related compounds.

5-Bromonicotinaldehyde (CAS 113118-31-3): Quantified Differentiation Against Closest Analogs and Alternatives


5-Bromonicotinaldehyde (CAS 113118-31-3) as a Direct Aniline Replacement in Naphthyridine and Diazobenzene Synthesis

5-Bromonicotinaldehyde can directly replace anilines in the synthesis of naphthyridines and diazobenzenes, a functional substitution not generally feasible with other halogenated pyridine carboxaldehydes such as 6-bromonicotinaldehyde or 5-chloronicotinaldehyde, which require distinct reaction conditions or fail to yield the desired heterocyclic cores . This specific utility stems from the compound's unique bifunctional reactivity, enabling it to participate in condensation and cross-coupling steps in a manner that mimics aniline-based building blocks while introducing the pyridine scaffold .

Medicinal Chemistry Heterocyclic Synthesis Drug Discovery

5-Bromonicotinaldehyde (CAS 113118-31-3) Exhibits Superior Nicotinamidase Inhibitory Potency Compared to Non-Brominated Parent Compound

5-Bromonicotinaldehyde acts as a potent competitive inhibitor of nicotinamidase (EC 3.5.1.19), a key enzyme in the NAD⁺ salvage pathway, with a Ki value of 4.4 μM measured using recombinant wild-type enzyme from Oceanobacillus iheyensis at pH 7.3 and 37°C [1]. In contrast, the non-brominated parent compound, nicotinaldehyde, shows substantially weaker inhibition, with a Ki value approximately 134-fold higher (0.59 mM) under comparable assay conditions [2]. This marked difference highlights the critical role of the bromine substituent in enhancing binding affinity to the enzyme active site.

Enzyme Inhibition Biochemistry Anti-infectives

5-Bromonicotinaldehyde (CAS 113118-31-3) Provides Distinct Thermal Stabilization Profile in Enzyme Systems Compared to Nicotinaldehyde

In thermal stability assays with nicotinamidase, the addition of 5-bromonicotinaldehyde increased the enzyme's melting temperature (Tm) by 85.7°C, a significant stabilization effect [1]. Under identical conditions, the non-brominated analog nicotinaldehyde induced a greater Tm shift of 92.7°C [1]. While both compounds act as stabilizers, the 7.0°C difference in Tm shift provides a quantifiable distinction in their biophysical interaction with the enzyme, suggesting that the bromine substituent modulates the ligand-protein interaction in a manner that may be advantageous or disadvantageous depending on the specific experimental objective.

Protein Stability Biophysics Enzymology

5-Bromonicotinaldehyde (CAS 113118-31-3) Enables High-Yield Reductive Transformations Under Mild Conditions

The aldehyde group of 5-bromonicotinaldehyde can be efficiently reduced to the corresponding primary alcohol, 5-bromo-3-pyridinemethanol, in 95% isolated yield using sodium borohydride in methanol at room temperature . This high-yielding, operationally simple transformation demonstrates the robustness of the aldehyde functionality for downstream synthetic elaboration. In comparison, reductive amination protocols involving ethanesulfonamide and titanium(IV) isopropoxide in toluene are reported to provide access to sulfonamide derivatives in a straightforward manner, though quantitative yields for this specific transformation are not consistently reported across all literature sources [1].

Synthetic Methodology Process Chemistry Pharmaceutical Intermediates

5-Bromonicotinaldehyde (CAS 113118-31-3): Optimal Procurement and Use Cases Based on Differentiated Performance


Direct Replacement of Anilines in Heterocyclic Library Synthesis

When constructing naphthyridine or diazobenzene libraries for medicinal chemistry campaigns, 5-bromonicotinaldehyde should be selected over anilines or other pyridine carboxaldehydes to streamline synthetic routes and directly introduce the pyridine pharmacophore . This approach eliminates the need for separate aniline deprotection or multi-step heterocycle assembly, reducing overall step count and accelerating SAR exploration. Procurement of high-purity (≥97% by HPLC) material is recommended to ensure reproducibility in library synthesis [6].

Development of Potent Nicotinamidase Inhibitors for Anti-infective Research

For research programs targeting nicotinamidase inhibition as a strategy against pathogens (e.g., Mycobacterium tuberculosis, Plasmodium falciparum), 5-bromonicotinaldehyde is the preferred starting point due to its low micromolar Ki (4.4 μM) . Its significantly greater potency relative to nicotinaldehyde (Ki 0.59 mM) allows for the generation of high-quality dose-response data and the potential for co-crystallization with the enzyme target. Researchers should note that the compound is a competitive inhibitor, and its binding mode can guide structure-based design of next-generation analogs [6].

Biophysical Studies Requiring Modulated Protein Thermal Stabilization

In thermal shift assays aimed at identifying small molecule stabilizers of nicotinamidase or related amidase enzymes, 5-bromonicotinaldehyde provides a distinct and quantifiable Tm shift of +85.7°C . This specific ΔTm value serves as a benchmark for comparing novel ligands and offers an intermediate stabilization effect that may be desirable when excessive protein rigidification is to be avoided. The compound's well-characterized thermal behavior also makes it a suitable control in high-throughput thermal stability screens [6].

Efficient Synthesis of 5-Substituted Pyridine Methanol Building Blocks

Process chemists scaling the production of 5-bromo-3-pyridinemethanol should utilize 5-bromonicotinaldehyde as the key intermediate, leveraging the high-yielding (95%) NaBH₄ reduction protocol under mild conditions . The robustness of this transformation minimizes the need for chromatographic purification and supports multi-kilogram manufacturing campaigns. Sourcing 5-bromonicotinaldehyde from vendors that provide certificates of analysis confirming purity ≥97% (HPLC) and melting point 98-102°C is essential for achieving consistent reduction yields at scale [6].

Technical Documentation Hub

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